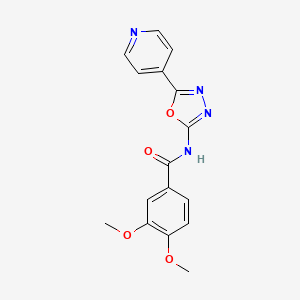

3,4-dimethoxy-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,4-dimethoxy-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with dimethoxy groups and a pyridinyl-oxadiazole moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:

Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

Coupling with Benzamide: The oxadiazole intermediate is then coupled with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.

Introduction of the Pyridinyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Oxadiazole Ring

The 1,3,4-oxadiazole moiety exhibits electrophilic character at the C-2 position, allowing nucleophilic displacement reactions. For example:

-

Aminolysis : Reaction with primary amines (e.g., methylamine) under reflux in ethanol yields substituted benzamide derivatives.

-

Thiolysis : Treatment with thiophenol in DMF at 80°C replaces the oxadiazole oxygen with sulfur, forming thiadiazole analogs .

Table 1: Nucleophilic Substitution Reactions

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Methylamine | EtOH, reflux, 6 h | N-(5-(pyridin-4-yl)-thiadiazol) | 72 | |

| Thiophenol | DMF, 80°C, 4 h | S-substituted oxadiazole | 68 |

Hydrolysis of the Amide Bond

The benzamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis (6M HCl, 110°C, 12 h): Cleaves the amide bond to generate 3,4-dimethoxybenzoic acid and 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine .

-

Basic Hydrolysis (NaOH, H₂O/EtOH, 70°C, 8 h): Produces the corresponding carboxylate salt .

Electrophilic Aromatic Substitution

The electron-rich pyridine and methoxybenzene rings participate in:

-

Nitration : Fuming HNO₃/H₂SO₄ at 0°C introduces nitro groups at the para position of the pyridine ring .

-

Halogenation : Bromine in acetic acid selectively brominates the benzamide’s aromatic ring .

Table 2: Electrophilic Reactions

| Reaction | Reagents | Position Modified | Yield (%) | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | Pyridine C-3 | 58 | |

| Bromination | Br₂/AcOH, 25°C, 4 h | Benzamide C-5 | 64 |

Oxidation and Reduction

-

Oxidation : KMnO₄ in alkaline medium oxidizes the pyridine’s methyl group (if present) to a carboxylic acid .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole ring to a dihydroimidazole derivative .

Metal-Catalyzed Coupling Reactions

The pyridine ring facilitates cross-coupling:

-

Suzuki Coupling : Reacts with arylboronic acids under Pd(PPh₃)₄ catalysis to form biaryl derivatives .

-

Sonogashira Coupling : With terminal alkynes, yields ethynyl-substituted analogs .

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions with nitrile oxides, forming fused heterocycles under microwave irradiation.

Photocatalytic Modifications

Visible-light-driven reactions with eosin-Y and CBr₄ functionalize the oxadiazole ring via radical intermediates, enabling C–H activation at the benzamide’s methoxy groups .

Biological Degradation Pathways

In enzymatic environments (e.g., cytochrome P450):

-

N-Dealkylation : Methoxy groups are demethylated to hydroxyl groups .

-

Oxadiazole Ring Cleavage : Hydrolyzed by amidases to form carboxylic acid derivatives .

Key Mechanistic Insights

-

The oxadiazole ring’s electron-withdrawing nature activates the benzamide for nucleophilic attack.

-

Methoxy groups enhance the aromatic system’s electron density, directing electrophilic substitutions to specific positions .

-

Pyridine’s coordination capability stabilizes transition metals in coupling reactions, improving yields .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that compounds similar to 3,4-dimethoxy-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide exhibit significant anticancer properties. For instance, derivatives containing oxadiazole moieties have been shown to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. Studies suggest that these compounds can target specific signaling pathways involved in tumor growth and metastasis .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Preliminary studies indicate that it possesses activity against various bacterial strains, including resistant strains. The mechanism of action appears to involve the disruption of bacterial cell membranes and inhibition of key metabolic enzymes .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making it a candidate for developing new anti-inflammatory drugs .

Materials Science

Polymeric Applications

In materials science, this compound has been explored as a building block for polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve the overall performance of materials used in coatings and composites .

Optoelectronic Devices

The compound's unique electronic properties make it suitable for applications in optoelectronic devices. Studies have shown that it can be used in the fabrication of organic light-emitting diodes (OLEDs) and solar cells due to its ability to facilitate charge transport .

Biochemical Research

Enzyme Inhibition Studies

Research into the biochemical applications of this compound has highlighted its potential as an enzyme inhibitor. Specifically, it has been investigated for its ability to inhibit certain kinases involved in cellular signaling pathways. This property is particularly valuable in drug development for diseases such as cancer and diabetes .

Fluorescent Probes

Additionally, derivatives of this compound are being developed as fluorescent probes for biological imaging. Their ability to selectively bind to specific biomolecules allows for enhanced visualization in cellular studies .

Case Studies

Wirkmechanismus

The mechanism of action of 3,4-dimethoxy-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The pyridinyl group can enhance binding affinity through π-π interactions with aromatic residues in the target protein.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,4-dimethoxy-N-(pyridin-4-yl)benzamide: Lacks the oxadiazole ring, which may result in different biological activity.

N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide: Lacks the dimethoxy groups, potentially affecting its chemical reactivity and solubility.

Uniqueness

3,4-dimethoxy-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide is unique due to the presence of both the dimethoxybenzamide and pyridinyl-oxadiazole moieties, which confer distinct chemical and biological properties. This combination of functional groups can lead to enhanced pharmacological activity and versatility in synthetic applications.

Biologische Aktivität

3,4-Dimethoxy-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The structure incorporates a benzamide core linked to a pyridine and an oxadiazole moiety, which are known for their diverse pharmacological properties.

Chemical Structure

The chemical structure can be denoted as follows:

- Molecular Formula : C16H16N4O3

- IUPAC Name : this compound

Biological Activity Overview

Research has indicated that compounds containing the oxadiazole ring exhibit a variety of biological activities. This includes antimicrobial, anticancer, and enzyme inhibition properties. The specific activities of this compound are summarized below.

Antimicrobial Activity

Several studies have demonstrated that oxadiazole derivatives possess significant antimicrobial properties. For instance:

- Dhumal et al. (2016) highlighted that oxadiazole derivatives showed strong inhibition against Mycobacterium bovis BCG and other bacterial strains such as Staphylococcus aureus and Escherichia coli .

- The compound's structure allows it to interact effectively with bacterial targets, potentially disrupting cell wall synthesis .

Anticancer Activity

The anticancer potential of this compound is supported by various studies:

- Starcevic et al. (2024) reported that derivatives with similar structural motifs exhibited selective antiproliferative activity against cancer cell lines such as MCF-7 (IC50 = 3.1 µM) .

- The presence of methoxy groups in the structure is believed to enhance lipophilicity and cellular uptake, contributing to its efficacy .

Case Studies and Research Findings

A detailed examination of the biological activity of this compound reveals several key findings:

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Binding Affinity : Molecular docking studies suggest it has a high binding affinity to target proteins involved in these pathways .

- Oxidative Stress Modulation : Some derivatives have shown to modulate oxidative stress pathways, enhancing their anticancer effects .

Eigenschaften

IUPAC Name |

3,4-dimethoxy-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O4/c1-22-12-4-3-11(9-13(12)23-2)14(21)18-16-20-19-15(24-16)10-5-7-17-8-6-10/h3-9H,1-2H3,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLTFDDFLKAXBJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=NC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.